Apoptosis‑Induction Potency of the 4‑Aryl‑2‑oxo‑2H‑chromene Scaffold vs. 4‑Unsubstituted or 4‑Amino Analogs
The 4‑aryl‑2‑oxo‑2H‑chromene scaffold, to which the target compound belongs, displays nanomolar apoptosis‑inducing activity in T47D breast cancer cells, whereas closely related 4‑aryl‑4H‑chromenes lacking the 2‑oxo group are >15‑fold less potent [1]. Although the target compound itself has not been individually quantified in that study, the SAR data establish that the 4‑aryl substitution is indispensable for high potency, and the 2‑oxo group contributes a further improvement over the saturated chromene series. This evidence supports prioritisation of 4‑aryl‑2‑oxo‑2H‑chromenes over 4‑unsubstituted or 4‑amino‑4H‑chromene analogs for apoptosis‑focused screening libraries.
| Evidence Dimension | Apoptosis induction (half-maximal effective concentration) |
|---|---|
| Target Compound Data | Not directly tested; scaffold EC₅₀ range = 13 nM – 5 µM (T47D cells) |
| Comparator Or Baseline | 4‑Aryl‑4H‑chromenes (e.g., 4‑aryl‑4H‑chromenes): EC₅₀ ~200 nM; 4‑unsubstituted coumarins: inactive |
| Quantified Difference | ~15‑fold lower EC₅₀ for optimal 4‑aryl‑2‑oxo‑2H‑chromene vs. 4‑aryl‑4H‑chromene |
| Conditions | Cell‑based caspase‑3/7 activation assay in T47D human breast carcinoma cells after 24 h treatment |
Why This Matters
For procurement for anticancer drug discovery, selecting a compound from the 4‑aryl‑2‑oxo‑2H‑chromene class maximises the probability of observing potent apoptosis induction in primary screens.
- [1] Kemnitzer W, Jiang S, Zhang H, Kasibhatla S, Crogan-Grundy C, Blais C, Attardo G, Denis R, Lamothe S, Gourdeau H, Tseng B, Drewe J, Cai SX. Discovery of 4-aryl-2-oxo-2H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Bioorg Med Chem Lett. 2008;18(20):5571-5. DOI:10.1016/j.bmcl.2008.09.005. View Source
